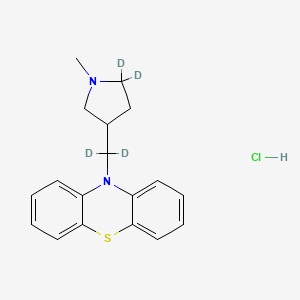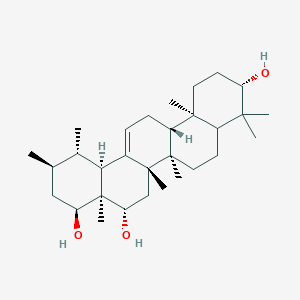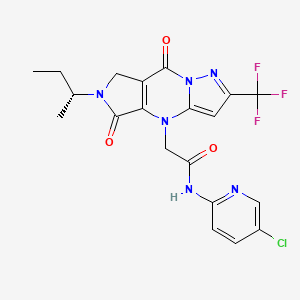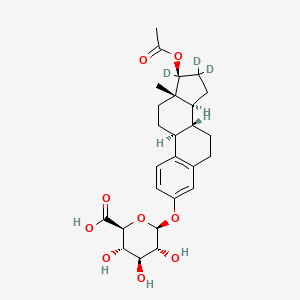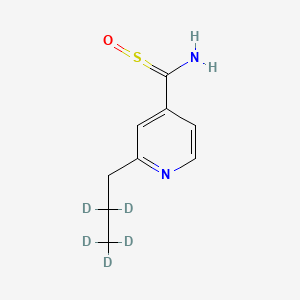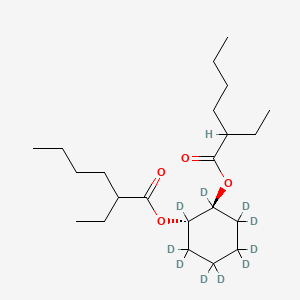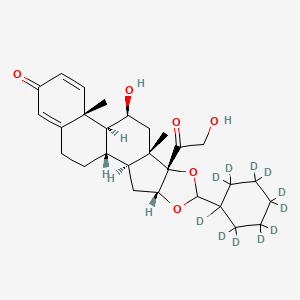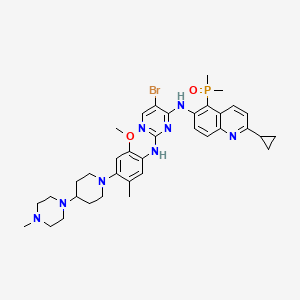
Egfr-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-29 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein with intrinsic tyrosine kinase activity, playing a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
The synthesis of Egfr-IN-29 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve continuous flow chemistry, which allows for the efficient and consistent production of the compound on a large scale .
Analyse Chemischer Reaktionen
Egfr-IN-29 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups on the molecule
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-29 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use this compound to investigate the role of EGFR in cellular signaling pathways and its impact on cell behavior.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers that overexpress or harbor mutations in EGFR.
Industry: The compound is used in the development of new diagnostic assays and screening platforms for EGFR-related diseases .
Wirkmechanismus
Egfr-IN-29 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the EGFR signaling pathway, leading to reduced cell proliferation, survival, and migration .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-29 is unique among EGFR inhibitors due to its specific binding affinity and selectivity for the EGFR tyrosine kinase domain. Similar compounds include:
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: A small molecule inhibitor targeting EGFR, also used in cancer therapy.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations in EGFR
This compound stands out due to its distinct chemical structure and its ability to inhibit both wild-type and mutant forms of EGFR, making it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C36H46BrN8O2P |
|---|---|
Molekulargewicht |
733.7 g/mol |
IUPAC-Name |
5-bromo-4-N-(2-cyclopropyl-5-dimethylphosphorylquinolin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C36H46BrN8O2P/c1-23-20-31(33(47-3)21-32(23)45-14-12-25(13-15-45)44-18-16-43(2)17-19-44)41-36-38-22-27(37)35(42-36)40-30-11-10-29-26(34(30)48(4,5)46)8-9-28(39-29)24-6-7-24/h8-11,20-22,24-25H,6-7,12-19H2,1-5H3,(H2,38,40,41,42) |
InChI-Schlüssel |
DKMXEBIKMPYHST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=C(C=C5)N=C(C=C6)C7CC7)P(=O)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)



